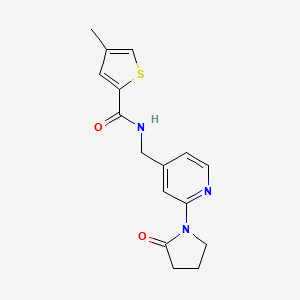
5-Acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate, also known as ADPT, is a heterocyclic compound that has been studied for its potential applications in scientific research. ADPT is a positively charged molecule that can be synthesized using various methods. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of derivatives related to the thiadiazol compound involves convenient and fast methods, promoting by carbodiimide condensation catalysis. These compounds are characterized by IR, 1H NMR, and elemental analyses, indicating the potential for diverse applications in scientific research due to their structural uniqueness and stability (Yu et al., 2014).
Anticancer Activity
A novel series of thiadiazol derivatives has been synthesized and evaluated as antiproliferative agents against various human cancer cell lines. These studies have shown that certain derivatives exhibit significant cytotoxic effects, particularly against the A431 cell line, and induce apoptosis through the upregulation of Bax and downregulation of Bcl-2 proteins (Toolabi et al., 2022). Furthermore, derivatives have demonstrated powerful cytotoxic results against breast cancer, highlighting their potential as novel anticancer agents (Abu-Melha, 2021).
Diuretic Agents
Some thiadiazole derivatives have been prepared and screened for their diuretic activity, showing comparable results with standard drugs at specific dose levels. This suggests their potential use as diuretic agents, contributing to the development of new therapeutic options (Jain & Mishra, 2004).
Antimicrobial Activity
Thiadiazole derivatives have been synthesized and tested for their antimicrobial activity against a range of bacterial and fungal strains. The results indicate that many of these compounds display promising antimicrobial activities, making them potential candidates for the development of new antimicrobial agents (Rezki, 2016).
Glutaminase Inhibitors
The design and synthesis of BPTES analogs, related to thiadiazole structures, as glutaminase inhibitors have shown potential in attenuating the growth of certain cancer cell lines. These analogs present an opportunity to improve drug-like properties for therapeutic applications, emphasizing the role of thiadiazole derivatives in targeting specific enzymes for cancer treatment (Shukla et al., 2012).
Wirkmechanismus
Target of Action
The primary target of this compound is the aquaporins , a family of small integral membrane proteins related to the major intrinsic proteins . These proteins facilitate the transport of water across cell membranes .
Mode of Action
The compound inhibits water permeability of membranes by interacting with aquaporins . This interaction alters the function of the aquaporins, reducing the movement of water molecules across the cell membrane .
Biochemical Pathways
The inhibition of aquaporins affects various biochemical pathways. For instance, it can influence the regulation of water balance in cells, which is crucial for maintaining homeostasis . Additionally, it can impact the heat shock protein 90 (Hsp90) pathway . Hsp90 is a chaperone protein that controls the folding of numerous proteins. Inhibition of its activity results in the degradation of several oncoproteins .
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, thiadiazole-containing compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
The result of the compound’s action is a decrease in water permeability of membranes, which can affect various physiological processes, such as fluid balance and cellular homeostasis . In addition, the compound’s interaction with Hsp90 can lead to the degradation of several oncoproteins, potentially influencing cancer progression .
Zukünftige Richtungen
Thiadiazole derivatives, including “5-Acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate”, present a broad spectrum of pharmacological properties . This makes them a subject of considerable interest for designing new antitumor agents . Future research could focus on exploring the potential of these compounds in various therapeutic applications, particularly in cancer treatment .
Eigenschaften
IUPAC Name |
N-(2,3-diphenyl-1,2,4-thiadiazol-2-ium-5-yl)acetamide;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS.ClHO4/c1-12(20)17-16-18-15(13-8-4-2-5-9-13)19(21-16)14-10-6-3-7-11-14;2-1(3,4)5/h2-11H,1H3;(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRRUAYXYIUWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=[N+](S1)C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

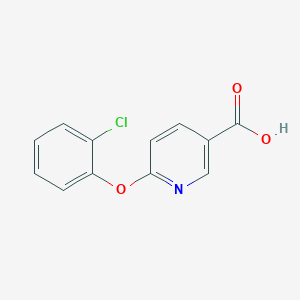
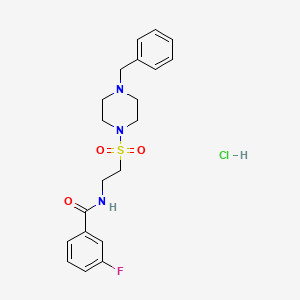
![2,3-Dimethoxy-N-[1-(oxan-4-YL)pyrazol-4-YL]benzamide](/img/structure/B3008457.png)

![3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B3008460.png)
![1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B3008463.png)
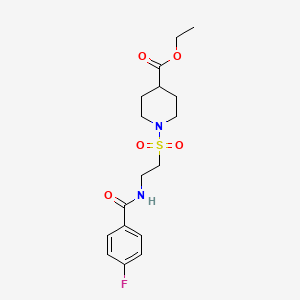
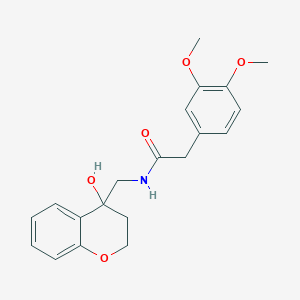
![1-[(Tetrahydro-2H-pyran-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3008466.png)
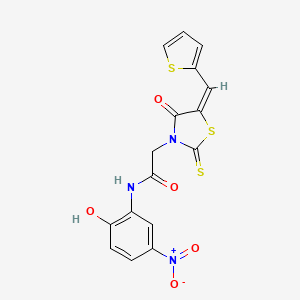
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B3008468.png)
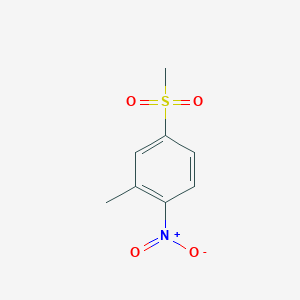
![[1-(4-Fluorophenyl)cyclopropyl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B3008471.png)
